3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the cyclization of 2-aminopyridines with appropriate ketones or aldehydes under the influence of catalysts such as copper(I) or palladium(II) . The reaction conditions often require elevated temperatures and the presence of oxidizing agents to facilitate the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors that allow for better control over reaction conditions and improved yields. The use of commercially available catalysts and reagents ensures the feasibility of large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies or transition metal catalysis.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents or transition metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and are also used in medicinal chemistry.
Imidazo[1,2-a]pyridines: Other derivatives of this class with different substituents on the phenyl ring.
Uniqueness
3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the benzylpiperazino group, in particular, enhances its ability to interact with a wide range of biological targets, making it a valuable compound in drug discovery and development .
Biological Activity
3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H24Cl2N. The compound features an imidazo[1,2-a]pyridine core substituted with a benzylpiperazine moiety and chlorophenyl groups, which may contribute to its biological activities.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, imidazo[1,2-a]pyridines are known to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound has not been extensively documented; however, structural analogs have shown promise in targeting cancer cells.
Table 1: Summary of Biological Activities of Related Compounds
Compound Name | Activity | Mechanism |
---|---|---|
Imidazo[1,2-a]pyridine A | Anticancer | Induces apoptosis |
Imidazo[1,2-a]pyridine B | Antimicrobial | Inhibits bacterial growth |
This compound | TBD | TBD |
The biological activity of imidazo[1,2-a]pyridines often involves interaction with key cellular pathways:
- Inhibition of Kinases : Many imidazo derivatives act as kinase inhibitors, disrupting signaling pathways critical for cancer cell proliferation.
- DNA Damage Response : Some compounds induce DNA damage leading to cellular stress and apoptosis.
Study on Anticancer Efficacy
A study conducted on structurally similar compounds demonstrated their effectiveness against various cancer cell lines. For example, a related compound was shown to inhibit the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. This suggests that this compound may exhibit similar properties.
Pharmacokinetics and Safety Profile
While specific pharmacokinetic data for this compound is limited, related piperazine derivatives have shown favorable absorption and distribution characteristics. Safety profiles in preliminary studies indicate low toxicity levels at therapeutic doses.
Properties
IUPAC Name |
3-[(4-benzylpiperazin-1-yl)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24Cl2N4/c26-21-8-6-20(7-9-21)25-23(31-17-22(27)10-11-24(31)28-25)18-30-14-12-29(13-15-30)16-19-4-2-1-3-5-19/h1-11,17H,12-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDYOKXEYMJYKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=C(N=C4N3C=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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